L-Isoleucine-13C6,15N

Isotope Dilution Mass Spectrometry Metabolomics SILAC

L-Isoleucine-13C6,15N is the definitive M+7 internal standard for isoleucine quantification. Unlike single 13C6 analogs, dual 13C/15N labeling shifts the analyte signal to a low-noise spectral region, conclusively resolving isobaric leucine co-elution—a pitfall of unlabeled IS. Validated in IC-IDMS vaccine lot release testing (RSD<10%) and 3-plex SILAC for proteomics. Essential for CLIA/CAP-compliant LC-MS/MS panels.

Molecular Formula C6H13NO2
Molecular Weight 138.12 g/mol
CAS No. 202468-35-7
Cat. No. B12405800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoleucine-13C6,15N
CAS202468-35-7
Molecular FormulaC6H13NO2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1
InChIKeyAGPKZVBTJJNPAG-JZHNXQILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Isoleucine-13C6,15N (CAS 202468-35-7) for Quantitative LC-MS/MS Metabolomics and SILAC Proteomics


L-Isoleucine-13C6,15N (CAS 202468-35-7) is a uniformly labeled stable isotope internal standard (SIL IS) of the essential branched-chain amino acid L-isoleucine, featuring simultaneous carbon-13 (13C) and nitrogen-15 (15N) incorporation across all six carbon positions and the single nitrogen atom . With a nominal mass shift of M+7 relative to the unlabeled endogenous metabolite (unlabeled L-isoleucine: 131.17 g/mol; L-Isoleucine-13C6,15N: 138.12 g/mol), this isotopologue is purpose-engineered for isotope dilution mass spectrometry (IDMS), metabolic flux analysis (MFA), and stable isotope labeling by amino acids in cell culture (SILAC) [1].

Why Unlabeled L-Isoleucine or Single-Isotope (13C6-Only) Analogs Cannot Be Substituted for L-Isoleucine-13C6,15N in Quantitative MS


Generic substitution with unlabeled L-isoleucine or even single-isotope (13C6-only) analogs fails in quantitative LC-MS/MS and NMR applications due to three critical analytical limitations. First, unlabeled L-isoleucine is isobaric with L-leucine (both nominal mass 131 Da), making chromatographic co-elution a severe confounding variable that cannot be resolved by MS1 alone [1]. Second, 13C6-only L-isoleucine provides a mass shift of only M+6, which is insufficient to fully escape the natural abundance isotopologue envelope of endogenous metabolites or to provide unambiguous differentiation in complex SILAC multiplexing schemes . Third, the dual 13C/15N labeling in L-Isoleucine-13C6,15N yields an M+7 shift, placing the IS signal in a lower-noise region of the MS spectrum and enabling simultaneous tracking of both carbon and nitrogen metabolic fluxes—a capability unavailable with single-isotope or unlabeled comparators [1].

L-Isoleucine-13C6,15N: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Isotopic Purity and Mass Shift: L-Isoleucine-13C6,15N vs. 13C6-Only L-Isoleucine

L-Isoleucine-13C6,15N provides a dual-isotope M+7 mass shift (m/z 139.12 for [M+H]+), which is superior to the M+6 shift of 13C6-only L-isoleucine (m/z 138.12) because it places the internal standard signal further from the natural abundance isotopologue cluster of unlabeled L-isoleucine (M, M+1, M+2) . The isotopic purity specification of ≥98 atom % 13C and ≥98 atom % 15N ensures that >96% of the labeled molecules carry the full complement of seven heavy isotopes, minimizing isotopic crosstalk in multiplexed SILAC experiments. In contrast, 13C6-only L-isoleucine with 98 atom % 13C enrichment exhibits approximately 11.5% of molecules with incomplete labeling (M+5 or lower), which can contribute to background signal in the M+6 channel and reduce quantitative accuracy when measuring low-abundance peptides [1].

Isotope Dilution Mass Spectrometry Metabolomics SILAC

Chromatographic Resolution of Isobaric Interference: L-Isoleucine-13C6,15N vs. L-Leucine-13C6,15N

In a validated LC-MS/MS method for serum branched-chain amino acids, the isobaric pair L-isoleucine and L-leucine both share the principal precursor ion m/z 132 and the major product ion m/z 86 [1]. However, L-isoleucine-13C6,15N exhibits a distinct secondary transition of m/z 139→m/z 69 (corresponding to the M+7 precursor and a characteristic isoleucine-specific fragment) that is not present for L-leucine-13C6,15N, which preferentially undergoes transition m/z 139→m/z 43 [1]. Using L-isoleucine-13C6,15N as an internal standard enables chromatographic separation and MS/MS differentiation without cross-talk from the co-eluting leucine isotopologue, achieving baseline resolution (resolution >1.5) on a standard C18 column under isocratic conditions [1][2].

LC-MS/MS Amino Acid Analysis Isobaric Interference

Quantitative Accuracy and Precision in Isotope Dilution MS: L-Isoleucine-13C6,15N vs. Unlabeled External Calibration

In a multi-site metabolomics quality control study employing isotope dilution mass spectrometry (IDMS) with a panel of 13C/15N-labeled amino acid internal standards including L-Isoleucine-13C6,15N, the inter-laboratory coefficient of variation (CV) for isoleucine quantification in human plasma was reduced from 25.01% (using external calibration with unlabeled standards) to <10% when normalized to the co-eluting 13C6,15N-labeled internal standard [1]. The use of L-Isoleucine-13C6,15N corrects for matrix effects, ion suppression, and recovery losses that vary by up to 40% across different plasma samples, thereby enabling cross-study data harmonization [1][2].

IDMS Metabolomics Quality Control

Biological Matrix Suitability: L-Isoleucine-13C6,15N Performance in Serum, Urine, and Cell Extracts

L-Isoleucine-13C6,15N demonstrates consistent recovery (95-105%) across three common biological matrices—human serum, urine, and mammalian cell lysates—when used as an internal standard spiked prior to protein precipitation with methanol or acetonitrile [1]. This contrasts with structurally similar but non-isotopic internal standards (e.g., norvaline, L-allo-isoleucine) which exhibit matrix-dependent recovery deviations of 15-30% due to differential ionization efficiency or protein binding [1][2]. The near-identical physicochemical properties of L-Isoleucine-13C6,15N to the endogenous analyte ensure co-elution and co-ionization, effectively canceling out matrix-induced signal suppression that can attenuate isoleucine response by up to 60% in lipid-rich plasma samples [2].

Sample Preparation Matrix Effects Recovery

SILAC Multiplexing Capacity: L-Isoleucine-13C6,15N Enables 3-Plex Quantitation with Unlabeled and 13C6,15N,D10 Variants

L-Isoleucine-13C6,15N serves as the 'medium' mass channel in a three-plex SILAC experimental design, positioned between unlabeled L-isoleucine (light, M) and L-Isoleucine-13C6,15N,D10 (heavy, M+17) . The M+7 mass increment provided by the 13C6,15N combination yields a sufficient Δm/z for baseline-resolved extracted ion chromatograms (XICs) in both MS1 and MS/MS spectra, allowing simultaneous relative quantitation of protein expression across three conditions (e.g., control, treatment A, treatment B) . In contrast, 13C6-only L-isoleucine (M+6) cannot be effectively multiplexed with the D10-labeled heavy variant (M+16) due to isotopic envelope overlap, limiting the experimental design to 2-plex .

SILAC Quantitative Proteomics Multiplexing

NMR Structural Biology Applications: Dual 13C/15N Labeling for Unambiguous Backbone Resonance Assignment

L-Isoleucine-13C6,15N is explicitly validated as 'bio NMR: suitable' and 'protein expression: suitable' in vendor technical specifications, indicating its utility in producing uniformly 13C/15N-labeled recombinant proteins for triple-resonance NMR experiments . The simultaneous incorporation of 13C and 15N into isoleucine residues eliminates the need for separate 13C-only and 15N-only labeling schemes, reducing protein production costs by approximately 30% while enabling HNCA, HNCO, and HNCACB experiments that unambiguously assign backbone resonances in proteins up to 30 kDa [1]. This is a key differentiator from 13C6-only L-isoleucine, which cannot provide the 15N chemical shift dimension essential for resolving spectral overlap in larger proteins.

NMR Spectroscopy Protein Structure Isotopic Labeling

Optimal Research and Industrial Deployment Scenarios for L-Isoleucine-13C6,15N Based on Quantitative Evidence


Clinical Metabolomics: High-Throughput Quantitation of Plasma Branched-Chain Amino Acids for Diabetes and Cardiovascular Risk Assessment

In large-scale epidemiological cohort studies (e.g., Framingham Heart Study), L-Isoleucine-13C6,15N is employed as the internal standard for targeted LC-MS/MS panels measuring isoleucine, leucine, and valine. The M+7 mass shift and characteristic m/z 139→69 transition [1] enable accurate isoleucine quantification even in the presence of high leucine concentrations, a condition common in insulin-resistant populations. The compound's established use in isotope dilution MS protocols [2] ensures inter-laboratory CVs below 15%, meeting clinical assay validation requirements and allowing meta-analysis of data across multiple study sites [1].

Biopharmaceutical Quality Control: Immunocapture-IDMS for Vaccine Potency and Antigen Quantification

L-Isoleucine-13C6,15N is specifically validated for use in immunocapture isotope dilution mass spectrometry (IC-IDMS) workflows to evaluate monoclonal and polyclonal antibody suitability for new vaccine quantification [1]. In this application, the compound serves as an internal standard for quantifying antigen-derived isoleucine after tryptic digestion and immunoaffinity capture, providing absolute molar concentrations with <10% RSD that are traceable to SI units—a regulatory expectation for vaccine lot release testing [1][2].

SILAC-Based Quantitative Proteomics: 3-Plex Comparison of Cellular Response to Drug Treatment

For core proteomics facilities and pharmaceutical discovery groups, L-Isoleucine-13C6,15N enables three-condition SILAC experiments (e.g., vehicle control, low-dose drug, high-dose drug) by occupying the 'medium' mass channel between unlabeled and D10-labeled heavy isoleucine [1]. This 3-plex design increases experimental throughput by 50% relative to 2-plex SILAC, reducing LC-MS/MS instrument time and associated costs while maintaining >99% isotopic purity in each channel—a requirement for detecting subtle (<1.5-fold) changes in protein abundance [1].

Metabolic Flux Analysis: Tracing Branched-Chain Amino Acid Catabolism in Cancer and Inborn Errors of Metabolism

L-Isoleucine-13C6,15N serves as a dual-isotope tracer for simultaneous tracking of carbon skeleton (via 13C) and amino group (via 15N) fates in cellular metabolism [1]. When added to cell culture media at tracer concentrations (typically 0.2-0.5 mM), the compound's high isotopic enrichment (≥98 atom % for both 13C and 15N) [2] enables precise quantification of isotopologue distributions in downstream metabolites such as propionyl-CoA, acetyl-CoA, and glutamate. This dual-labeling capability provides flux constraints that reduce the uncertainty of metabolic network models by approximately 30% compared to single-isotope 13C-only tracers [1].

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